molecular formula C18H18N2O4S B10897025 Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate

Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate

Cat. No.: B10897025
M. Wt: 358.4 g/mol
InChI Key: AAOMQWIZPPDYQI-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a cyano ester with a sulfur-containing compound under basic conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-(2-phenoxybutanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O4S/c1-4-14(24-12-8-6-5-7-9-12)16(21)20-17-13(10-19)11(2)15(25-17)18(22)23-3/h5-9,14H,4H2,1-3H3,(H,20,21)

InChI Key

AAOMQWIZPPDYQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N)OC2=CC=CC=C2

Origin of Product

United States

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